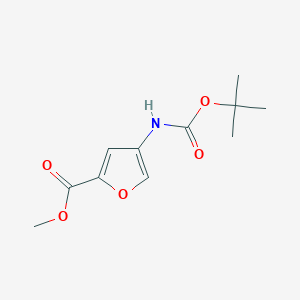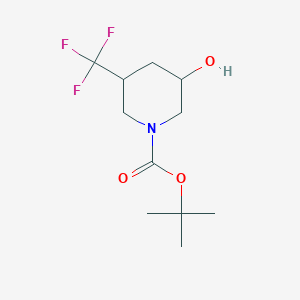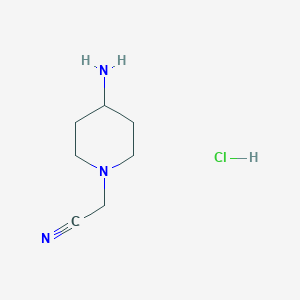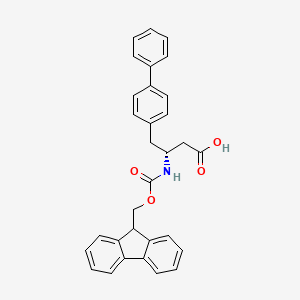
FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FMoc-®-3-amino-4-(4’-biphenyl)butanoic acid is a compound that features a fluorenylmethyloxycarbonyl (FMoc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMoc-®-3-amino-4-(4’-biphenyl)butanoic acid typically involves the protection of the amino group using the FMoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (FMoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (FMoc-OSu), which is obtained by reacting FMoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of FMoc-®-3-amino-4-(4’-biphenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the protection and deprotection steps efficiently. The use of solvents like N,N-dimethylformamide (DMF) and bases like piperidine is common in these industrial processes .
Chemical Reactions Analysis
Types of Reactions
FMoc-®-3-amino-4-(4’-biphenyl)butanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The FMoc group can be removed using bases such as piperidine in DMF.
Substitution Reactions: The biphenyl moiety can undergo electrophilic substitution reactions similar to benzene.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the FMoc group.
Substitution: Electrophilic reagents such as halogens can be used for substitution reactions on the biphenyl ring.
Major Products Formed
Scientific Research Applications
FMoc-®-3-amino-4-(4’-biphenyl)butanoic acid has several applications in scientific research:
Mechanism of Action
The FMoc group protects the amino group by forming a stable carbamate linkage. During deprotection, the FMoc group is removed by a base, forming a stable adduct with the dibenzofulvene byproduct, which prevents it from reacting with the substrate . This mechanism ensures that the amino group remains protected during various synthetic steps until it is selectively deprotected.
Comparison with Similar Compounds
Similar Compounds
Boc-®-3-amino-4-(4’-biphenyl)butanoic acid: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of FMoc.
Cbz-®-3-amino-4-(4’-biphenyl)butanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
FMoc-®-3-amino-4-(4’-biphenyl)butanoic acid is unique due to the FMoc group’s stability under acidic conditions and its ease of removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is crucial .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-phenylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c33-30(34)19-24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOZLXFVEJEANM-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

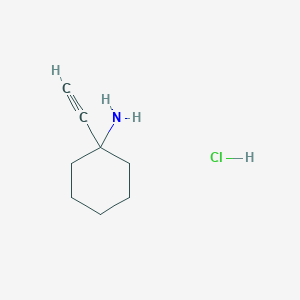
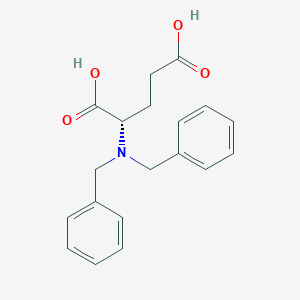
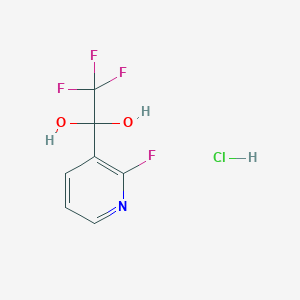
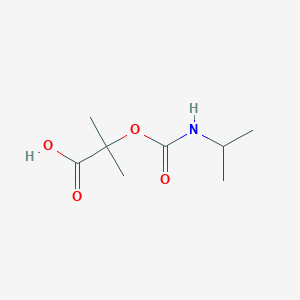
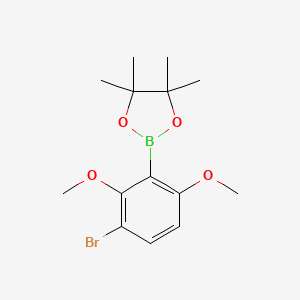
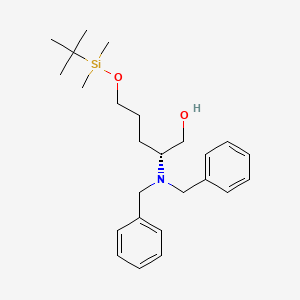
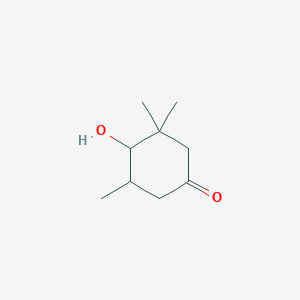
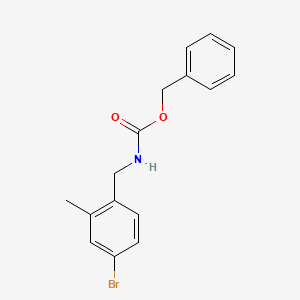
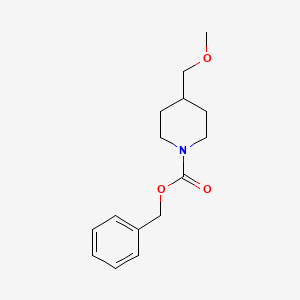
![ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B8107058.png)
